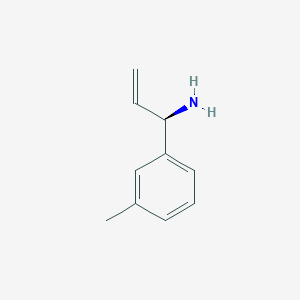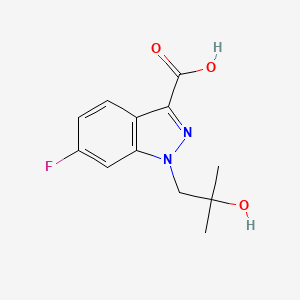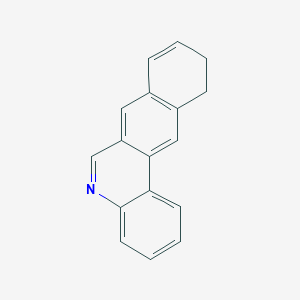
10,11-Dihydro-5-azatetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-Dihydro-5-azatetraphene is a heterocyclic compound with the molecular formula C17H13N It is known for its unique structure, which includes a nitrogen atom integrated into a polycyclic aromatic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-5-azatetraphene can be achieved through several methods. One common approach involves the reaction of 9,10-phenanthrenequinone with an amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, often using solvents like toluene or dimethyl sulfoxide, and may require heating to temperatures around 150°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 10,11-Dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives.
Applications De Recherche Scientifique
10,11-Dihydro-5-azatetraphene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 10,11-Dihydro-5-azatetraphene is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
10,11-Dihydro-5H-dibenz[b,f]azepine: Known for its use in pharmaceuticals, particularly as an anticonvulsant.
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacological properties.
Uniqueness: 10,11-Dihydro-5-azatetraphene is unique due to its specific nitrogen-containing polycyclic structure, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C17H13N |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C17H13N/c1-2-6-13-10-16-14(9-12(13)5-1)11-18-17-8-4-3-7-15(16)17/h1,3-5,7-11H,2,6H2 |
Clé InChI |
XNERJSGZRXPKJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C=C3C=NC4=CC=CC=C4C3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


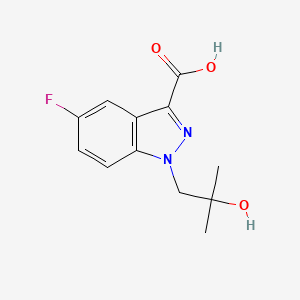
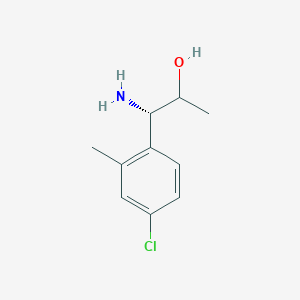
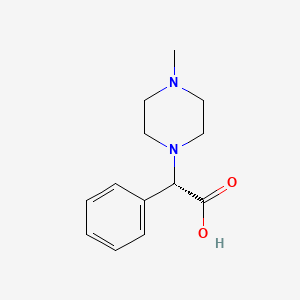
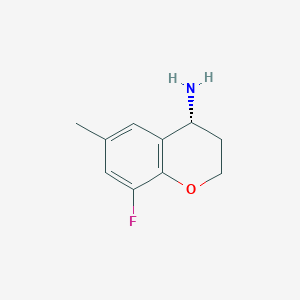
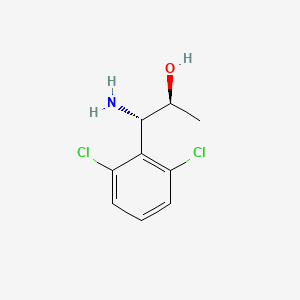
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
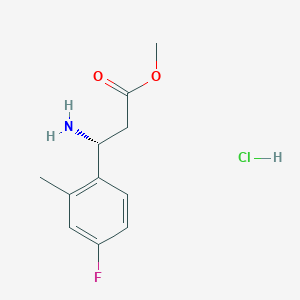
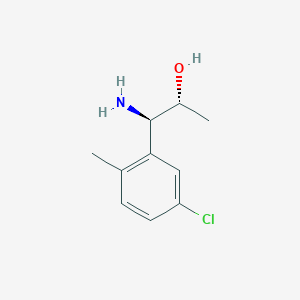
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
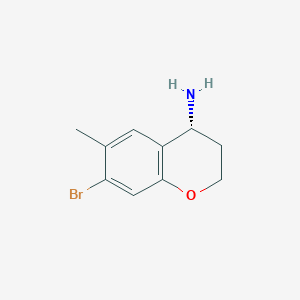
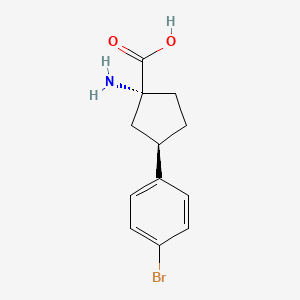
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
